去氧胆酸

描述

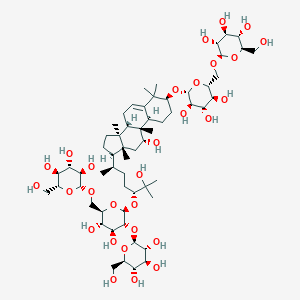

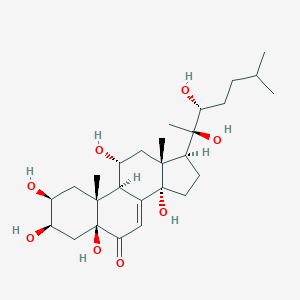

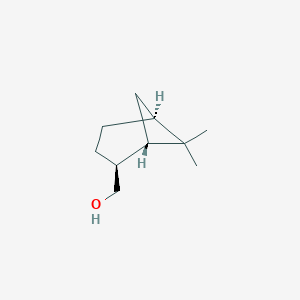

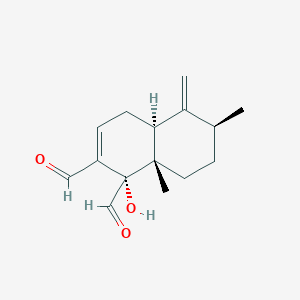

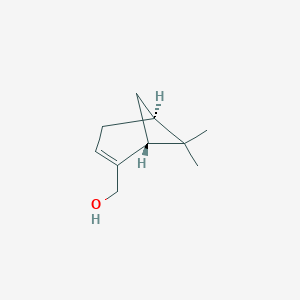

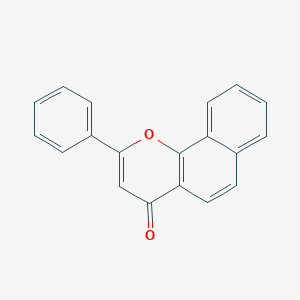

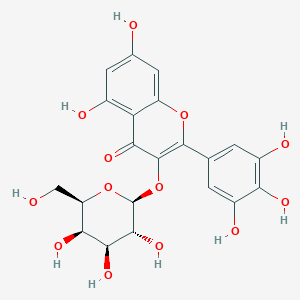

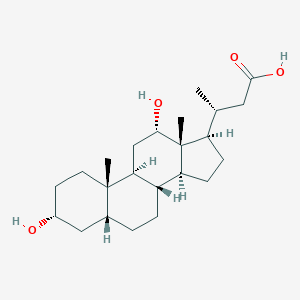

Nordeoxycholic acid is a metabolite of the bile acid norcholic acid and a 23-carbon derivative of deoxycholic acid . It is a derivative of Deoxycholic acid (DC); the bile acid metabolized to mostly ester glucuronides and hydroxylated derivatives .

Molecular Structure Analysis

Nordeoxycholic acid has the molecular formula C23H38O4 . The InChIKey of Nordeoxycholic acid is PLRQOCVIINWCFA-AHFDLSHQSA-N . The Canonical SMILES representation is CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C .科学研究应用

晶体结构和包合物: 去氧胆酸在包合物晶体中表现出稳健的结构基序,形成各种有机化合物。此基序基于脂溶性部分的环状氢键网络和空间互补性,表明其在晶体工程中的潜力 (菅原、佐田和宫田,1999).

对映体拆分和主体骨架: 对去氧胆酸的研究表明,它形成具有通道的主体骨架,其中可容纳脂肪醇。这种与四位点模型相关的对映体拆分表明其在分子分离和分析中的应用 (加藤等人,2003).

主体骨架的柔性: 去氧胆酸比脱氧胆酸的侧链更短,它与各种有机物质形成包合物晶体。由于轻微的化学修饰,其开放主体骨架的柔性大幅增加,这对于晶体工程而言是值得注意的 (加藤、菅原、东内、佐田和宫田,2004).

肠道吸收和代谢: 在大鼠中探索了去氧胆酸的肠道吸收以及肝脏和肠道细菌的生物转化。与大鼠肝脏作为牛磺酸结合物分泌的 C24 胆酸不同,去氧胆酸主要以未结合的形式出现 (中富、木平、仓本和星田,1985).

大鼠的肝胆转运: 去氧胆酸已在大鼠肝小管转运缺陷突变体中选择性肝胆转运的研究。此项研究提供了对其在肝功能和胆汁酸代谢中潜在作用的见解 (Elferink、de Haan、Lambert、Hagey、Hofmann 和 Jansen,1989).

未来方向

Norursodeoxycholic acid (norUDCA) is a promising drug for a range of cholestatic liver and bile duct disorders . It has been successfully tested clinically in patients with primary sclerosing cholangitis (PSC) as the first application in patients . Moreover, hepatic enrichment of norUDCA facilitates direct therapeutic effects on both parenchymal and non-parenchymal liver cells, thereby counteracting cholestasis, steatosis, hepatic inflammation, and fibrosis, inhibiting hepatocellular proliferation, and promoting autophagy .

作用机制

Target of Action

Nordeoxycholic acid, also known as Nor-Desoxycholic Acid, is a metabolite of the bile acid norcholic acid . It primarily targets the liver, where it interacts with enzyme-enriched liver subcellular fractions .

Mode of Action

The compound interacts with its targets in the liver through in vitro incubation . This interaction leads to the production of various metabolites, which are crucial for maintaining physiological status .

Biochemical Pathways

Nordeoxycholic acid affects several biochemical pathways. The primary metabolism channels for nordeoxycholic acid are hydroxylation, oxidation, epimerization, sulfation, and glucuronidation . These pathways lead to the production of twelve metabolites (M1–M12) .

Pharmacokinetics

The pharmacokinetics of nordeoxycholic acid involve its metabolism in the liver. After in vitro incubation with enzyme-enriched liver subcellular fractions of mouse, rat, or human, the compound undergoes various transformations, leading to the production of different metabolites .

Result of Action

The action of nordeoxycholic acid results in the production of various metabolites, which contribute to maintaining the homeostasis of the bile acid submetabolome . This submetabolome, composed of hundreds of bile acid species, plays a significant role in maintaining physiological status .

Action Environment

The action, efficacy, and stability of nordeoxycholic acid are influenced by various environmental factors. These include the specific conditions of the liver environment and the presence of enzyme-enriched liver subcellular fractions .

属性

IUPAC Name |

(3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-13(10-21(26)27)17-6-7-18-16-5-4-14-11-15(24)8-9-22(14,2)19(16)12-20(25)23(17,18)3/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRQOCVIINWCFA-AHFDLSHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nordeoxycholic acid | |

CAS RN |

53608-86-9 | |

| Record name | 23-Nordeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053608869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。